4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide
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Overview
Description
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide is a chemical compound with the molecular formula C27H24N2O5 and a molecular weight of 456.49 g/mol . It is known for its role as a cysteinyl leukotriene receptor antagonist, which makes it useful in treating conditions like asthma and allergic rhinitis .
Preparation Methods
The synthesis of 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide involves several steps. The key synthetic route includes the reaction of 4H-1-benzopyran-2-carboxamide with 4-(4-phenylbutoxy)benzoyl chloride under specific conditions to yield the desired product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide involves its binding to cysteinyl leukotriene receptors, specifically the type 1 receptor . By blocking these receptors, the compound inhibits the action of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic rhinitis . This results in reduced inflammation and bronchoconstriction, improving symptoms in affected individuals .
Comparison with Similar Compounds
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include other cysteinyl leukotriene receptor antagonists such as montelukast and zafirlukast . While these compounds share a similar mechanism of action, this compound has distinct structural features that may influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-oxo-8-[[4-(4-phenylbutoxy)benzoyl]amino]chromene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O5/c28-26(31)24-17-23(30)21-10-6-11-22(25(21)34-24)29-27(32)19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H2,28,31)(H,29,32) |
InChI Key |
UTKPTSHICYAKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C(=O)N |
Origin of Product |
United States |
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